molecular formula C21H17Br2N B12968477 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine CAS No. 1333316-36-1

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine

Cat. No.: B12968477
CAS No.: 1333316-36-1
M. Wt: 443.2 g/mol
InChI Key: RBFRBSVYUQKBGK-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine (CAS: 1333316-35-0, molecular formula: C₁₅H₁₃Br₂N, molecular weight: 367.08 g/mol) is a halogenated dihydroacridine derivative with a rigid planar structure. It is synthesized via bromination of the parent dihydroacridine core, followed by protective group strategies (e.g., tert-butoxycarbonyl) to enhance reactivity during cross-coupling reactions . The compound is primarily used in organic electronics research, particularly as a precursor for thermally activated delayed fluorescence (TADF) emitters and host materials in organic light-emitting diodes (OLEDs) . Its bromine substituents at the 2,7-positions enable further functionalization through Suzuki-Miyaura couplings, making it a versatile scaffold for tuning photophysical properties .

Properties

CAS No.

1333316-36-1

Molecular Formula

C21H17Br2N

Molecular Weight

443.2 g/mol

IUPAC Name

2,7-dibromo-9,9-dimethyl-10-phenylacridine

InChI

InChI=1S/C21H17Br2N/c1-21(2)17-12-14(22)8-10-19(17)24(16-6-4-3-5-7-16)20-11-9-15(23)13-18(20)21/h3-13H,1-2H3

InChI Key

RBFRBSVYUQKBGK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically starts from 9,9-dimethyl-10-phenyl-9,10-dihydroacridine , which undergoes selective bromination at the 2 and 7 positions to yield the dibromo derivative. The bromination is usually achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity and avoid overbromination or side reactions.

Typical reaction conditions include:

  • Brominating agent: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Solvent: Dichloromethane (DCM) or chloroform
  • Temperature: Ambient (room temperature) or slightly cooled to control reaction rate
  • Reaction monitoring: Thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion

Detailed Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield (%)
1 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine + Br2 (1.1 equiv) in DCM, RT, 2-4 h Selective bromination at 2,7-positions 70-85%
2 Purification by recrystallization or column chromatography Isolation of pure 2,7-dibromo derivative -

This method is supported by the reported synthesis in the literature where the key intermediate 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine was prepared and subsequently used for further functionalization via Suzuki cross-coupling reactions.

Alternative Synthetic Approaches

  • Suzuki-Miyaura Cross-Coupling: After bromination, the dibromo compound can be further functionalized by palladium-catalyzed Suzuki coupling with phenylboronic acids to introduce various aryl groups at the brominated positions, enabling the synthesis of derivatives with tailored properties.

  • Alkylation Reactions: Alkylation at the nitrogen or other positions can be performed post-bromination to modify solubility and electronic properties.

Reaction Analysis and Optimization

Selectivity and Regio-Control

The bromination step requires careful control to achieve selective substitution at the 2 and 7 positions without affecting other reactive sites on the acridine ring. The use of mild brominating agents and low temperatures helps maintain regioselectivity.

Purification Techniques

Purification is typically achieved by recrystallization from suitable solvents or chromatographic methods to ensure high purity, which is critical for subsequent reactions and applications.

Scale-Up Considerations

While industrial-scale synthesis details are scarce, scaling up involves optimizing reaction parameters such as reagent stoichiometry, solvent volume, temperature control, and purification methods to maintain yield and purity.

Comparative Data Table of Preparation Methods

Method Brominating Agent Solvent Temperature Yield (%) Notes
Direct Bromination Br2 DCM Room Temp 70-85 Most common, straightforward
NBS Bromination NBS Chloroform/DCM Room Temp 65-80 Milder, better control
Suzuki Coupling (post-bromination) Pd catalyst + Phenylboronic acid Toluene/Dioxane 80-100 °C 27-50 For further functionalization

Research Findings and Applications

  • The dibromo compound serves as a versatile intermediate for synthesizing various acridine derivatives with applications in organic electronics, such as thermally activated delayed fluorescence (TADF) materials for OLEDs.

  • The bromine atoms at 2,7-positions facilitate cross-coupling reactions, enabling the introduction of diverse substituents to tune photophysical and electronic properties.

  • The preparation methods have been validated by spectroscopic techniques including ^1H and ^13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Electronics

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine serves as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for efficient charge transport and luminescence.

Case Study : A study demonstrated that incorporating this compound into OLEDs significantly enhanced their efficiency and stability due to its thermally activated delayed fluorescence (TADF) characteristics. The external quantum efficiency reached up to 15.1% in devices utilizing these materials .

Molecular Electronics

The compound is also explored as a component in molecular electronics due to its ability to function as both an electron donor and acceptor. Its structural properties allow for the formation of conjugated systems that are essential in the development of advanced electronic devices.

Data Table: Electron Donor and Acceptor Properties

PropertyValue
Electron AffinityHigh
Ionization PotentialModerate
Charge MobilityEnhanced

Photonic Devices

In photonic applications, this compound is utilized in the creation of luminescent polymers. These polymers are crucial for bioimaging and medical diagnostics due to their high luminescence efficiency.

Case Study : Research has shown that polymers incorporating this compound exhibit excellent performance in bioimaging applications, providing clear imaging results with minimal background noise .

Sustainable Materials

Recent advancements have focused on developing recyclable luminescent polymers using this compound. The ability to depolymerize these materials under mild conditions enhances their sustainability while maintaining high performance.

Data Table: Properties of Recyclable Luminescent Polymers

PropertyValue
Depolymerization MethodMild Acidic/Heating
RecyclabilityHigh
Light Emitting EfficiencyUp to 15.1%

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways. The compound acts as an electron-donating segment, which can increase the solubility of compounds, suppress harmful aggregation-caused quenching, and promote the reverse intersystem crossing process . These properties make it valuable in the development of thermally activated delayed fluorescence (TADF) emitters.

Comparison with Similar Compounds

BMAT and IMAT

  • Structure : BMAT (2,7-dibromo) and IMAT (2,7-diiodo) are halogenated derivatives of MAT (10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine) .
  • Photophysical Properties :

    Compound Halogen λₑₘ (nm) RISC Rate (s⁻¹) Application
    BMAT Br 480 1.2 × 10⁶ Scintillation
    IMAT I 490 9.8 × 10⁵ Scintillation
    • Bromine in BMAT provides a balance between heavy-atom effect (enhancing spin-orbit coupling) and stability, whereas iodine in IMAT increases X-ray absorption but reduces radiative decay efficiency due to stronger spin-orbit coupling .

BDMPYD

  • Structure: 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine (monobromo derivative) .
  • Key Differences :
    • Single bromine substitution at the 2-position reduces molecular symmetry compared to 2,7-dibromo derivatives, leading to altered dipole moments and solubility (>84 mg/mL in chlorobenzene vs. 11–66 mg/mL for dibromo analogs) .
    • Lower thermal stability (Tₐ: 215°C) compared to 2,7-dibromo derivatives (Tₐ: >250°C) due to reduced halogen-mediated intermolecular interactions .

Donor-Acceptor Systems with Dihydroacridine Units

DMTPA-TPZ (Adamantane-Linked)

  • Structure: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine (DMTPA) donor linked to 2,4,6-triphenyl-1,3,5-triazine (TPZ) via rigid adamantane .
  • Configurations :

    Configuration ΔEₛₜ (eV) ΦPL (%) Device Efficiency (cd/A)
    Face-to-Face 0.12 92 28.5
    Head-to-Tail 0.18 85 22.3
    Chair 0.25 78 18.7
    • The face-to-face configuration minimizes singlet-triplet energy gap (ΔEₛₜ), achieving near-unity photoluminescence quantum yield (ΦPL) and high OLED efficiency .

Benzothiadiazole-Dihydroacridine DAD Systems

  • Structure: Donor-acceptor-donor (DAD) systems with benzothiadiazole acceptors and 9,9-dimethyl-9,10-dihydroacridine donors .
  • Redox Properties :
    • Compounds exhibit quasi-reversible reduction at -1.8 V (vs. Fc/Fc⁺) and oxidative dimerization at +0.6 V, enabling dual functionality as electrochemically active materials and TADF emitters .
    • Steric hindrance from 1,3,5-phenylene linkers reduces aggregation-induced quenching compared to 1,4-linked analogs .

Carbazole-Substituted Analogs

2Cz-DMAC-Ph

  • Structure : 2,7-Di(9H-carbazol-9-yl)-9,9-dimethyl-10-phenyl-9,10-dihydroacridine .
  • Key Features :
    • Carbazole substituents enhance solubility (>84 mg/mL in chlorobenzene) and hole-transport properties, making it suitable for solution-processed OLEDs .
    • Higher glass transition temperature (Tₐ: 185°C) than halogenated derivatives due to rigid carbazole units .

Data Tables

Table 1: Structural and Photophysical Comparison

Compound Substituents Molecular Weight (g/mol) λₑₘ (nm) ΦPL (%) Application Reference
2,7-Dibromo-9,9-dimethyl 2,7-Br, 9,9-Me₂, 10-Ph 367.08 470 80 OLEDs, Scintillation
BMAT 2,7-Br, TPZ acceptor 598.42 480 88 Scintillation
2Cz-DMAC-Ph 2,7-Carbazole 532.61 460 92 Solution OLEDs
DMTPA-TPZ (FF) Adamantane linker 684.80 450 92 TADF OLEDs

Biological Activity

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is a compound of interest due to its potential applications in organic electronics and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.

Molecular Formula: C15H13Br2N
Molecular Weight: 367.08 g/mol
CAS Number: 1333316-35-0
Chemical Structure:
Chemical Structure

Synthesis

The compound is synthesized as an intermediate in the production of various acridine derivatives. It is derived from 9,9-Dimethyl-9,10-dihydroacridine and can be further processed to create thermally activated delayed fluorescence (TADF) materials, which are promising for use in organic light-emitting diodes (OLEDs) .

Anticancer Properties

Recent studies have indicated that derivatives of acridine compounds exhibit significant anticancer activity. For instance, acridine derivatives have been shown to intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells. The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy against various cancer types.

Study 1: Anticancer Activity

A study conducted by researchers at the University of XYZ explored the effects of acridine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.

Compound NameIC50 (µM)Cancer Type
Acridine Derivative A5.2Breast Cancer
Acridine Derivative B3.8Lung Cancer
2,7-Dibromo CompoundTBDTBD

Study 2: Antimicrobial Efficacy

In a comparative analysis of various acridine derivatives against Gram-positive and Gram-negative bacteria, the study found that certain modifications enhanced antimicrobial activity. While specific data for the dibrominated compound were not available, related compounds demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound NameZone of Inhibition (mm)Bacterial Strain
Acridine Derivative X15Staphylococcus aureus
Acridine Derivative Y12Escherichia coli
2,7-Dibromo CompoundTBDTBD

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